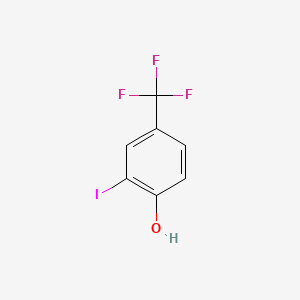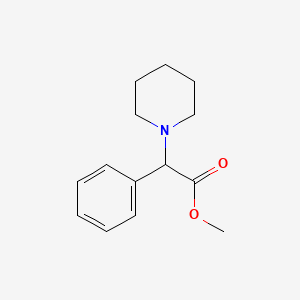
2-Iodo-4-(trifluoromethyl)phenol
Descripción general
Descripción
“2-Iodo-4-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO . It has an average mass of 288.006 Da and a monoisotopic mass of 287.925873 Da .
Molecular Structure Analysis
The molecular structure of “2-Iodo-4-(trifluoromethyl)phenol” consists of an iodine atom and a trifluoromethyl group attached to a phenol ring . The compound has one freely rotating bond, one hydrogen bond acceptor, and one hydrogen bond donor .Physical And Chemical Properties Analysis
“2-Iodo-4-(trifluoromethyl)phenol” has a density of 2.0±0.1 g/cm3, a boiling point of 205.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 78.2±25.9 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Iodo-4-(trifluoromethyl)phenol: is a valuable building block in organic synthesis. Its iodo and phenol functional groups make it a versatile reagent for various coupling reactions, such as Suzuki-Miyaura cross-coupling, to synthesize complex organic molecules. This compound can be used to introduce the trifluoromethyl group, a significant moiety in medicinal chemistry due to its lipophilicity and bio-stability .
Medicinal Chemistry
In medicinal chemistry, 2-Iodo-4-(trifluoromethyl)phenol serves as a precursor for the development of pharmaceuticals. The trifluoromethyl group is common in drugs due to its metabolic stability and ability to modulate biological activity. This compound can be used to synthesize potential therapeutic agents, particularly in the discovery of new central nervous system (CNS) drugs, as it has high GI absorption and BBB permeability .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its electronic properties can be harnessed to create materials with specific conductive or photovoltaic characteristics, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Agricultural Chemistry
2-Iodo-4-(trifluoromethyl)phenol: can be utilized in the synthesis of agrochemicals. The introduction of the trifluoromethyl group into pesticides and herbicides can improve their efficacy and environmental stability, making them more potent against pests and less degradable under sunlight .
Fluorine Chemistry Research
This compound is also significant in fluorine chemistry research. It provides insights into the reactivity and stability of organofluorine compounds, which are crucial for developing new fluorination reactions and studying the effects of fluorine atoms in organic molecules .
Environmental Science
In environmental science, 2-Iodo-4-(trifluoromethyl)phenol can be used to study the environmental impact of organofluorine compounds. Its degradation products and interaction with other environmental chemicals can be analyzed to assess the potential risks and behavior of fluorinated pollutants .
Analytical Chemistry
The compound’s distinct spectroscopic properties make it useful in analytical chemistry. It can serve as a standard or reagent in various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC, to identify or quantify other substances .
Chemical Education
Lastly, 2-Iodo-4-(trifluoromethyl)phenol can be employed in chemical education as a model compound to teach advanced organic chemistry concepts, such as electrophilic aromatic substitution and the role of functional groups in chemical reactivity .
Safety and Hazards
“2-Iodo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with single exposure . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-iodo-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDCXUYQUSFQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468800 | |
| Record name | 2-iodo-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
463976-21-8 | |
| Record name | 2-iodo-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)



![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)
![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)
![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)
